2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide is an organic compound that features a combination of chloro, fluoro, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and furan-3-yl acetic acid.
Amidation Reaction: The 2-chloro-6-fluoroaniline is reacted with furan-3-yl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions of chloro and fluoro groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-2-YL)ethyl]acetamide: Similar structure but with a different position of the furan ring.
2-(2-Chloro-6-fluorophenyl)-N-[2-(thiophen-3-YL)ethyl]acetamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c15-12-2-1-3-13(16)11(12)8-14(18)17-6-4-10-5-7-19-9-10/h1-3,5,7,9H,4,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEULLIQIBSYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCCC2=COC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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